molecular formula C9H14N4 B6259474 4-(pyridin-2-yl)piperazin-1-amine CAS No. 40966-34-5

4-(pyridin-2-yl)piperazin-1-amine

Cat. No.: B6259474
CAS No.: 40966-34-5
M. Wt: 178.2
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Description

4-(Pyridin-2-yl)piperazin-1-amine is a heterocyclic compound featuring a piperazine ring linked to a pyridine moiety at the 2-position. This scaffold is a versatile pharmacophore in medicinal chemistry, often utilized in the design of ligands targeting neurotransmitter receptors, kinases, and antimicrobial agents . Its derivatives, such as Schiff bases (e.g., N-[(E)-furan-2-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine), demonstrate diverse biological activities, including dopamine receptor modulation . The compound’s structural flexibility allows for modifications at the piperazine nitrogen, pyridine ring, or linker regions, enabling fine-tuning of pharmacological properties.

Properties

CAS No.

40966-34-5

Molecular Formula

C9H14N4

Molecular Weight

178.2

Purity

80

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-2-yl)piperazin-1-amine typically involves the reaction of 2-chloropyridine with piperazine under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error .

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-2-yl)piperazin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(pyridin-2-yl)piperazin-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yl)piperazin-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Modifications to the piperazine ring significantly influence receptor selectivity and pharmacokinetics:

Compound Name Substituent on Piperazine Key Pharmacological Properties Affinity (Ki, nM) Reference
4-(Pyridin-2-yl)piperazin-1-amine None (parent compound) Dopamine D4 receptor modulation Not reported
S 18126 2,3-Dihydrobenzo[1,4]dioxin-6-yl Selective D4 antagonist D4: 2.4; D2: 738; D3: 2840
L 745,870 4-Chlorophenyl Potent D4 antagonist D4: 2.5; D2: 905; D3: >3000
Raclopride None (benzamide derivative) D2/D3 antagonist D2: 1.1; D3: 1.4; D4: >3000
3-(4-Methylpiperazin-1-yl)pyridin-2-amine 4-Methylpiperazine Kinase inhibition (implied by structural class) Not reported

Key Findings :

  • S 18126 and L 745,870 exhibit >100-fold selectivity for D4 over D2/D3 receptors due to bulky aromatic substituents (e.g., benzo[1,4]dioxin or chlorophenyl groups), which likely occupy distinct binding pockets .
  • Raclopride , lacking a piperazine-linked aromatic group, shows inverse selectivity (D2/D3 > D4), underscoring the importance of substituent bulk and electronics in receptor targeting .

Core Heterocycle Modifications

Replacing pyridine with other heterocycles alters electronic properties and binding interactions:

Compound Name Core Heterocycle Key Properties Reference
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Pyrimidine Potential kinase inhibition (inferred)
6-(4-Methylpiperidin-1-yl)pyridazine-3-carboxylic acid Pyridazine Unknown (structural diversity for screening)

Key Findings :

  • Pyridazine-based analogs (e.g., 6-(4-Methylpiperidin-1-yl)pyridazine-3-carboxylic acid ) may alter solubility or steric interactions due to reduced aromaticity .

Linker and Functional Group Modifications

Extended linkers or functional groups can modulate potency and off-target effects:

Compound Name Linker/Functional Group Biological Activity Reference
2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine Ethylamine linker with CF3/Cl Enhanced lipophilicity and metabolic stability
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine Ethyl linker with methoxyphenyl Improved CNS penetration (inferred)

Key Findings :

  • Methoxy groups (e.g., in N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine ) may engage in hydrogen bonding or π-stacking interactions, refining receptor selectivity .

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